
(Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with various functional groups, including a pyrazole moiety and ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a diketone, such as benzil, under acidic conditions.
Formation of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Coupling of the pyrazole and thiophene rings: This step involves the formation of a hydrazone linkage between the pyrazole and thiophene rings, typically using a hydrazine derivative and appropriate coupling reagents.
Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazole moiety, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is studied for its unique electronic properties, making it a candidate for use in organic electronics and photovoltaic cells.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In industry, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate: is similar to other pyrazole-thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions, such as in drug design and materials science.
Eigenschaften
IUPAC Name |
diethyl 3-methyl-5-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5S/c1-4-34-25(32)19-16(3)22(26(33)35-5-2)36-23(19)28-27-21-20(17-12-8-6-9-13-17)29-30(24(21)31)18-14-10-7-11-15-18/h6-15,29H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZKMZYOWYLBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyano-N-methyl-N-[2-(3-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2427830.png)
![(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide](/img/structure/B2427832.png)
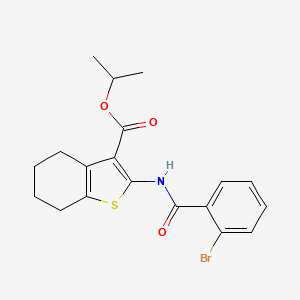
![5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2427834.png)
![N-(4-carbamoylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427835.png)
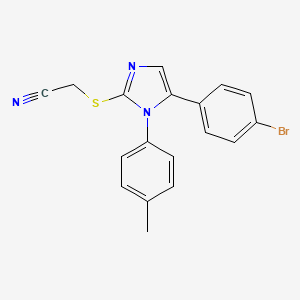
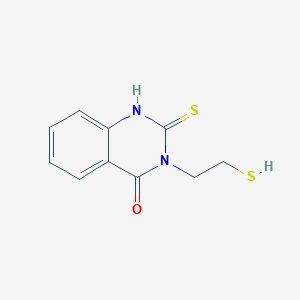
![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427839.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)
![2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2427842.png)
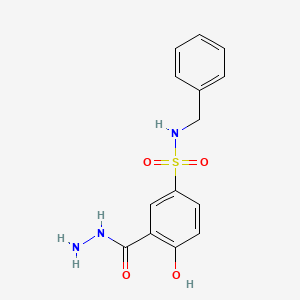
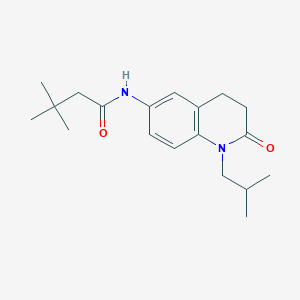

acetate](/img/structure/B2427850.png)
